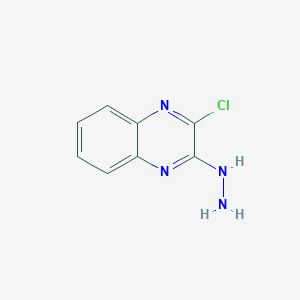

2-Chloro-3-hydrazinylquinoxaline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Chloro-3-hydrazinylquinoxaline can be achieved through reactions involving 2,3-dichloroquinoxaline and its derivatives with hydrazine hydrate monohydrate in ethanol at 25°C for 16 hours . The resulting precipitate is filtered, and the solid is washed with ethanol and air-dried to give the crude product .Molecular Structure Analysis

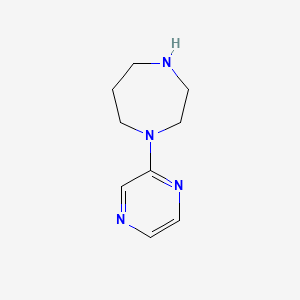

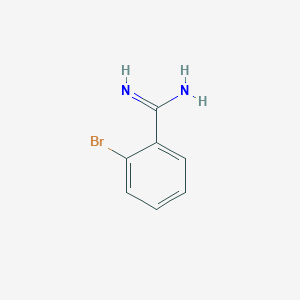

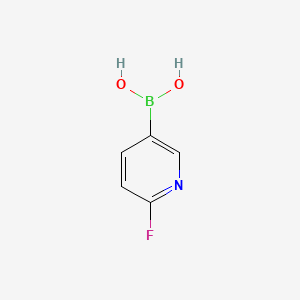

The molecular structure of 2-Chloro-3-hydrazinylquinoxaline is represented by the InChI code1S/C8H7ClN4/c9-7-8 (13-10)12-6-4-2-1-3-5 (6)11-7/h1-4H,10H2, (H,12,13) . The molecular weight of the compound is 194.62 g/mol . Chemical Reactions Analysis

2-Chloro-3-hydrazinylquinoxaline undergoes various chemical reactions to form different derivatives. For example, the reaction with trifluoromethyl-β-diketones yields a mix of pyrazolines, pyrazoles, triazoloquinoxalines, and 1H-pyrazoles .Physical And Chemical Properties Analysis

2-Chloro-3-hydrazinylquinoxaline is a solid compound . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Wissenschaftliche Forschungsanwendungen

Antifungal Applications

2-Chloro-3-hydrazinylquinoxaline: has shown significant potential in the treatment of fungal infections, particularly those caused by Candida species . Its efficacy varies across different strains, with notable success against Candida krusei and variable results against others like Candida albicans and Candida auris . The compound’s dual antifungal and anti-inflammatory properties make it a promising candidate for further development as a therapeutic agent.

Biochemistry Research

In biochemistry, 2-Chloro-3-hydrazinylquinoxaline serves as a crucial intermediate in the synthesis of new compounds. It’s used to explore molecular interactions and study the antimicrobial effectiveness of quinoxaline derivatives . This research is vital for understanding the compound’s role in biological systems and its potential therapeutic uses.

Pharmacological Potential

The pharmacological landscape recognizes 2-Chloro-3-hydrazinylquinoxaline for its potential in developing treatments for various diseases. It’s been evaluated for its inhibitory activities against liver cancer cell lines and as a histone deacetylase-4 inhibitor, which could have implications in cancer therapy .

Agricultural Use

In agriculture, 2-Chloro-3-hydrazinylquinoxaline could be utilized as a fungicide due to its effectiveness against fungal pathogens that affect crops . Its application could help protect plants from diseases, leading to better crop yields and food security.

Material Science

This compound is also relevant in material science, where it could contribute to the development of new materials with specific properties. Its molecular structure allows for the creation of polymers used in photovoltaic applications or as luminescent materials .

Environmental Applications

The environmental applications of 2-Chloro-3-hydrazinylquinoxaline include its use as an antimicrobial agent that could potentially be used to treat water or soil contaminated with pathogenic fungi . This could be particularly useful in preventing the spread of diseases in ecological systems.

Wirkmechanismus

Target of Action

The primary targets of 2-Chloro-3-hydrazinylquinoxaline are various strains of Candida and Aspergillus . These organisms represent prevalent fungal infections, notable for their substantial implications on morbidity and mortality rates .

Mode of Action

2-Chloro-3-hydrazinylquinoxaline interacts with these fungal species, exhibiting notable potential in addressing infections . The specific molecular interactions are still under investigation, and further studies are needed to fully understand the mode of action .

Biochemical Pathways

It’s known that the compound exhibits promising antimicrobial efficacy

Pharmacokinetics

Quinoxaline derivatives, including 2-Chloro-3-hydrazinylquinoxaline, showcase promising antimicrobial efficacy coupled with favorable pharmacokinetic and safety characteristics . .

Result of Action

2-Chloro-3-hydrazinylquinoxaline has demonstrated substantial potential in effectively addressing various Candida and Aspergillus species, showcasing dual attributes of antifungal and anti-inflammatory properties . It exhibited heightened efficacy, particularly against Candida krusei isolates . Its performance against candida albicans, candida tropicalis, candida glabrata, candida parapsilosis, and candida auris isolates exhibited variability .

Action Environment

The effectiveness of 2-Chloro-3-hydrazinylquinoxaline can be influenced by various environmental factors. Further investigations, incorporating additional tests and experiments, are imperative to attain a more comprehensive understanding of its therapeutic capabilities .

Safety and Hazards

The compound is classified as dangerous. It has hazard statements H301-H311-H331, indicating that it is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Eigenschaften

IUPAC Name |

(3-chloroquinoxalin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-7-8(13-10)12-6-4-2-1-3-5(6)11-7/h1-4H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODNZCIFRICALV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394749 | |

| Record name | 2-chloro-3-hydrazinoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-hydrazinylquinoxaline | |

CAS RN |

51347-93-4 | |

| Record name | 2-chloro-3-hydrazinoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does 2-Chloro-3-hydrazinylquinoxaline show any activity against Aspergillus species?

A1: While 2-Chloro-3-hydrazinylquinoxaline demonstrates efficacy against various Candida species, its activity against Aspergillus species is more variable. It shows some efficacy against Aspergillus fumigatus, Aspergillus niger, Aspergillus terreus, and Aspergillus flavus, but no effect against Aspergillus brasiliensis []. This suggests a potentially different mechanism of action or target for this compound in Aspergillus compared to Candida.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Bromo-2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1333824.png)

![2-[(2-Amino-3-hydroxypropanoyl)amino]pentanedioic acid](/img/structure/B1333838.png)